2-(2,2,2-Trifluoroethyl)-1H-benzimidazole
Overview
Description
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole, also known as TFEB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
Anti-inflammatory Properties
Some derivatives of 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles exhibit anti-inflammatory activity. This activity appears to be mediated through a mechanism distinct from typical nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds inhibit the release of lysosomal enzymes from neutrophils, suggesting an effect on neutrophil function (Lazer, Matteo, & Possanza, 1987).
Anticancer Activity
Some 2-alkyl substituted benzimidazoles, synthesized under microwave irradiation, have been tested for their potential to inhibit the proliferation of cancer cells, specifically histiocytic lymphoma cell U937 (Mukhopadhyay, Ghosh, Sengupta, & De, 2011).
Antiparasitic and Antinematode Effects
2-(Trifluoromethyl)-1H-benzimidazole derivatives show significant in vitro and in vivo activities against various protozoan parasites and the nematode Trichinella spiralis. These compounds are effective against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis (Hernández‐Luis et al., 2010).
Antimicrobial and Antitumor Agents
New benzimidazole derivatives have shown potential as clinical drugs for treating microbial infections and inhibiting tumors. These compounds exhibit antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, and cytotoxicity against human liver cancer cell lines (Khalifa et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives, including those with trifluoroethyl groups, have been studied for their role in inhibiting the corrosion of metals like iron. These studies include experimental and theoretical approaches to understand the inhibitive action of these compounds (Khaled, 2010).
Antiviral Properties
Certain benzimidazole derivatives, specifically those targeting the nonstructural protein 2C, have shown inhibitory effects on enterovirus replication. This suggests potential applications in treating infections caused by enteroviruses (De Palma et al., 2008).
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)5-8-13-6-3-1-2-4-7(6)14-8/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDKXVCDKRDTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655465 | |
Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |
CAS RN |
105942-28-7 | |
Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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